molecular formula C21H21Ce B13145076 Tri-p-tolylcerium

Tri-p-tolylcerium

Cat. No.: B13145076
M. Wt: 413.5 g/mol
InChI Key: NYXXAKJDXATBKR-UHFFFAOYSA-N
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Description

Tri-p-tolylcerium: is a coordination complex of cerium with three p-tolyl groups. It is a member of the lanthanide metal complexes and is used primarily in research settings. The compound has a molecular formula of C21H21Ce and a molecular weight of 413.51 g/mol . It is known for its unique properties and applications in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-p-tolylcerium can be synthesized through the reaction of cerium trichloride with p-tolylmagnesium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:

CeCl3+3(CH3C6H4)MgBrCe(C7H7)3+3MgBrClCeCl_3 + 3 (CH_3C_6H_4)MgBr \rightarrow Ce(C_7H_7)_3 + 3 MgBrCl CeCl3​+3(CH3​C6​H4​)MgBr→Ce(C7​H7​)3​+3MgBrCl

The product is then purified through recrystallization or other suitable methods to obtain high purity this compound .

Industrial Production Methods: While this compound is primarily produced for research purposes, industrial-scale production would involve similar synthetic routes with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Tri-p-tolylcerium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cerium(IV) complexes.

    Reduction: It can be reduced to form cerium(II) complexes.

    Substitution: The p-tolyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions can be carried out using various organic ligands in solvents like THF or dichloromethane.

Major Products Formed:

Scientific Research Applications

Tri-p-tolylcerium has several applications in scientific research, including:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cerium and other lanthanides.

    Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules

Mechanism of Action

The mechanism of action of tri-p-tolylcerium involves its ability to coordinate with various ligands and participate in redox reactions. The cerium center can switch between different oxidation states (Ce(III) and Ce(IV)), which is crucial for its catalytic and chemical reactivity. The p-tolyl groups provide steric and electronic effects that influence the compound’s reactivity and stability .

Comparison with Similar Compounds

    Tri-p-tolylphosphine: A similar compound with phosphorus instead of cerium, used in catalysis and organic synthesis.

    Tri-p-tolylmethane: Another related compound with a central carbon atom, used in dye chemistry and as a reagent in organic synthesis.

Uniqueness: Tri-p-tolylcerium is unique due to the presence of the cerium center, which imparts distinct redox properties and coordination chemistry compared to its phosphorus and carbon analogs. This makes it particularly valuable in studies involving lanthanide chemistry and applications requiring specific redox behavior .

Properties

Molecular Formula

C21H21Ce

Molecular Weight

413.5 g/mol

IUPAC Name

cerium(3+);methylbenzene

InChI

InChI=1S/3C7H7.Ce/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;/q3*-1;+3

InChI Key

NYXXAKJDXATBKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Ce+3]

Origin of Product

United States

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